Abamine

Catalog No.
S645401
CAS No.
729612-64-0
M.F
C21H24FNO4
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abamine

CAS Number

729612-64-0

Product Name

Abamine

IUPAC Name

methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]-[(4-fluorophenyl)methyl]amino]acetate

Molecular Formula

C21H24FNO4

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C21H24FNO4/c1-25-19-11-8-16(13-20(19)26-2)5-4-12-23(15-21(24)27-3)14-17-6-9-18(22)10-7-17/h4-11,13H,12,14-15H2,1-3H3/b5-4+

InChI Key

MLDWSQWMXACHHN-SNAWJCMRSA-N

SMILES

COC1=C(C=C(C=C1)C=CCN(CC2=CC=C(C=C2)F)CC(=O)OC)OC

Synonyms

N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-N-[(4-fluorophenyl)methyl]-glycine Methyl Ester; N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propenyl]-N-[(4-fluorophenyl)methyl]-glycine Methyl Ester

Canonical SMILES

COC1=C(C=C(C=C1)C=CCN(CC2=CC=C(C=C2)F)CC(=O)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/CN(CC2=CC=C(C=C2)F)CC(=O)OC)OC

Application in Plant Biology

Specific Scientific Field: Plant Biology

Summary of the Application: Abamine has been used in the study of nodulation in soybeans. It is specifically used to investigate the role of the hormone Abscisic Acid (ABA) in this process .

Methods of Application: In the study, exogenous application of ABA was found to strongly reduce nodule number, while the treatment of Abamine, a specific ABA biosynthesis inhibitor, increased nodule number .

Results or Outcomes: The study found that nodulation is very sensitive to ABA and exogenous ABA dramatically inhibits rhizobial infection and nodule formation in soybean .

Application in Chemical Biology

Specific Scientific Field: Chemical Biology

Summary of the Application: Abamine is used in the field of chemical biology to elucidate the physiological functions associated with target proteins .

Methods of Application: The methods of application in this field involve the use of Abamine as a biosynthesis inhibitor .

Results or Outcomes: The use of Abamine has contributed to the identification of new ABA functions in plant growth and development .

Application in Strigolactone Production Regulation

Specific Scientific Field: Plant Physiology

Summary of the Application: Abamine has been used in the regulation of strigolactone production in sorghum, a crop heavily infested by Striga .

Results or Outcomes: The study tested the potency of Abamine in the regulation of strigolactone production .

Application in Abscisic Acid Research

Specific Scientific Field: Plant Research

Summary of the Application: Abamine is used in the field of plant research to investigate the physiological functions associated with Abscisic Acid (ABA) .

Results or Outcomes: The use of Abamine has contributed to the identification of ABA functions in plant growth and development .

Abamine is a synthetic compound characterized as an amino acid ester, specifically a derivative of methyl glycine. Its structure features a 4-fluorobenzyl group replacing one of the hydrogen atoms attached to the nitrogen atom of methyl glycine, resulting in the molecular formula C21H24FNO4 and a molecular weight of 373.42 g/mol . This unique structure contributes to its biological activity as an inhibitor of specific enzymes involved in carotenoid biosynthesis in plants.

Abamine's primary mechanism of action involves inhibiting NCED enzyme activity, leading to reduced ABA levels in plants []. This allows researchers to study plant responses under conditions with minimal ABA influence. For instance, abamine treatment in Arabidopsis thaliana (thale cress) demonstrated its ability to:

  • Inhibit Stomatal Closure: Plants treated with abamine exhibited less stomatal closure, a response typically triggered by ABA during drought stress [].
  • Enhance Seed Germination: Studies suggest that abamine application can promote seed germination, possibly due to reduced ABA-mediated dormancy [].

Abamine primarily functions as an inhibitor of the enzyme 9-Cis-Epoxycarotenoid dioxygenase, which plays a crucial role in the biosynthesis of abscisic acid, a vital plant hormone . The inhibition mechanism involves binding to the enzyme's active site, thereby preventing the conversion of precursors into abscisic acid. This interaction can be represented in simplified terms as follows:

  • Enzyme-Substrate Binding:
    Enzyme+SubstrateEnzyme Substrate Complex\text{Enzyme}+\text{Substrate}\rightleftharpoons \text{Enzyme Substrate Complex}
  • Inhibition by Abamine:
    Enzyme Substrate Complex+AbamineInactive Complex\text{Enzyme Substrate Complex}+\text{Abamine}\rightarrow \text{Inactive Complex}

This reaction indicates that Abamine effectively alters the normal enzymatic pathway, impacting plant growth and stress responses.

Abamine's primary biological activity is its role as an inhibitor of carotenoid biosynthesis, which is essential for various physiological processes in plants, including stress response and development. By inhibiting 9-Cis-Epoxycarotenoid dioxygenase, Abamine affects the levels of abscisic acid, leading to altered plant responses to environmental stressors such as drought and salinity . Additionally, research has indicated that Abamine may have potential applications in agricultural biotechnology by modulating plant growth and development through hormonal pathways.

The synthesis of Abamine involves several steps starting from methyl glycine. The general synthetic route can be outlined as follows:

  • Formation of Methyl Glycine Derivative:
    • Methyl glycine is reacted with a suitable halogenated aromatic compound (such as 4-fluorobenzyl chloride) under basic conditions to introduce the 4-fluorobenzyl group.
  • Purification:
    • The crude product is purified using techniques such as recrystallization or chromatography to obtain pure Abamine.
  • Characterization:
    • The final product is characterized using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its identity and purity.

Abamine has several applications primarily in agricultural research and biotechnology:

  • Plant Hormone Regulation: As an inhibitor of abscisic acid biosynthesis, it can be used to study plant responses to stress.
  • Research Tool: It serves as a biochemical tool for proteomics research, allowing scientists to investigate protein interactions and functions related to carotenoid metabolism .
  • Potential Agricultural

Studies on Abamine's interactions focus on its binding affinity with 9-Cis-Epoxycarotenoid dioxygenase. These studies typically utilize techniques such as:

  • Surface Plasmon Resonance: To assess real-time binding kinetics.
  • Fluorescence Spectroscopy: To evaluate changes in fluorescence upon binding.
  • Molecular Docking Studies: To predict binding sites and affinities based on structural data.

These interaction studies are crucial for understanding how Abamine can influence metabolic pathways in plants.

Several compounds share structural or functional similarities with Abamine. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
9-Cis-EpoxycarotenoidShares the carotenoid biosynthesis pathwayDirect substrate for the enzyme inhibited by Abamine
FluridoneAromatic structure similarA known herbicide that affects carotenoid synthesis
Diterpene DerivativesSimilar inhibition mechanismOften involved in different pathways affecting plant growth

Abamine's uniqueness lies in its specific targeting of the 9-Cis-Epoxycarotenoid dioxygenase enzyme, distinguishing it from other inhibitors that may affect broader pathways or have different modes of action. Its selective inhibition makes it a valuable tool for studying specific biochemical processes within plants.

XLogP3

3.9

Wikipedia

Abamine

Dates

Last modified: 04-14-2024

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